molecular formula C19H13BrN2O4S B2757045 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921920-53-8

4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2757045
CAS RN: 921920-53-8
M. Wt: 445.29
InChI Key: LJHNYFJVJJJGCD-UHFFFAOYSA-N
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Description

4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structural analogs of the specified compound, has shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them effective Type II photosensitizers. This feature is particularly important for the treatment of cancer through PDT, offering a promising alternative therapy approach (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Impact Assessment

Benzenesulfonamide derivatives have been detected in outdoor air particulate matter samples, underscoring their environmental presence due to industrial and household applications. A study developed a method based on gas chromatography-mass spectrometry for the determination of these compounds in air samples, highlighting their widespread occurrence and potential human exposure through ambient inhalation. This research is crucial for understanding the environmental impact and exposure risks of such chemicals (Maceira, Marcé, & Borrull, 2018).

Supramolecular Chemistry

The compound and its structural relatives have been studied for their role in forming supramolecular architectures. Detailed analysis of N-(4-bromobenzoyl)-substituted benzenesulfonamides revealed their ability to self-assemble through various hydrogen-bonding patterns, forming complex supramolecular structures. These findings contribute to the broader understanding of molecular packing and intermolecular interactions in crystal engineering (Naveen, Sudha, Suresha, Lokanath, & Suchetan, 2017).

Drug Discovery and Development

The primary sulfonamide group of closely related compounds has been found to facilitate the construction of [1,4]oxazepine rings, acting as enzyme prosthetic zinc-binding groups when employed as carbonic anhydrase inhibitors. This dual role is significant in the synthesis of new classes of inhibitors with therapeutic relevance, showcasing the compound's utility in medicinal chemistry and drug development (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

properties

IUPAC Name

4-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O4S/c20-12-5-8-14(9-6-12)27(24,25)22-13-7-10-17-15(11-13)19(23)21-16-3-1-2-4-18(16)26-17/h1-11,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHNYFJVJJJGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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